4-Bromobenzoic-d4 Acid

概述

描述

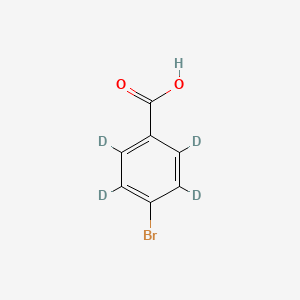

4-Bromobenzoic-d4 Acid is a deuterated form of 4-bromobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used as a labeled compound in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

准备方法

The synthesis of 4-Bromobenzoic-d4 Acid typically involves the reaction of 4-bromobenzoic acid with deuterium gas. The process includes dissolving 4-bromobenzoic acid in an appropriate organic solvent and introducing deuterium gas in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature conditions to ensure the efficient replacement of hydrogen atoms with deuterium .

化学反应分析

4-Bromobenzoic-d4 Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid using oxidizing agents like Oxone.

Reduction: The compound can be reduced to 4-bromobenzyl alcohol under suitable conditions.

科学研究应用

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium Labeling Benefits

4-Bromobenzoic-d4 Acid is extensively utilized in NMR spectroscopy. The presence of deuterium enhances signal clarity by reducing proton exchange interference, leading to sharper spectral lines. This property makes it an excellent internal standard or probe for structural elucidation and dynamic studies in complex molecular systems .

Mass Spectrometry (MS)

Enhanced Molecular Ion Stability

In mass spectrometry, deuterium substitution improves the stability of molecular ions, providing more reliable and prominent mass spectra. This compound serves as a reference standard or internal calibrant, facilitating accurate quantification in various analytical applications .

Kinetic Isotope Effects (KIE)

Investigating Reaction Mechanisms

The compound is valuable for studying kinetic isotope effects in chemical reactions. The incorporation of deuterium alters reaction rates, allowing researchers to gain insights into reaction mechanisms and pathways. This application is crucial for understanding fundamental chemical processes .

Drug Metabolism Studies

Tracing Drug Candidates

In pharmaceutical research, deuterated compounds like this compound are instrumental in tracing the metabolism of drug candidates within biological systems. They provide critical information regarding the fate and transformation of drugs, helping to optimize drug design and efficacy .

Chemical Synthesis and Catalysis

Tracking Reaction Progress

Deuterium-labeled substrates are increasingly used in synthetic pathways to monitor reaction progress and optimize conditions. This compound can be incorporated into various synthetic routes to study catalytic mechanisms and improve yield outcomes .

Environmental and Analytical Chemistry

Tracers in Environmental Studies

In environmental chemistry, deuterated compounds are employed as tracers to study the fate of pollutants or metabolic pathways in living organisms. They also play a significant role in analytical chemistry for precise quantification and quality control processes .

Materials Science

Investigating Polymerization Reactions

In materials science, particularly in polymer development, this compound is utilized to investigate polymerization reactions and assess the properties of new materials. Its deuterium labeling can influence the physical properties of polymers, making it a valuable tool in material characterization .

Isotope Labeling in Biochemistry

Studying Biomolecules

Deuterium labeling is beneficial for studying biomolecules such as proteins and nucleic acids. It helps reveal critical information about protein folding, binding interactions, and enzymatic reactions, providing insights into biochemical pathways and mechanisms .

Case Study 1: Inhibition of α-Amylase Enzyme

A recent study synthesized novel hydrazone-Schiff base derivatives from 4-bromobenzoic acid and evaluated their inhibitory activity against the α-amylase enzyme. The results indicated that certain derivatives exhibited significant inhibition potential with IC50 values ranging from to , demonstrating the compound's relevance in medicinal chemistry .

Case Study 2: Application in Drug Development

Research utilizing deuterated compounds like this compound has shown promise in drug metabolism studies, where it was used to trace metabolic pathways of new drug candidates in vivo. This application underscores its importance in optimizing pharmacokinetics and enhancing drug efficacy .

作用机制

The mechanism of action of 4-Bromobenzoic-d4 Acid involves its interaction with specific molecular targets in biological systems. It can act as a Bronsted acid, donating a proton to an acceptor molecule. This property is utilized in various biochemical pathways and reactions .

相似化合物的比较

4-Bromobenzoic-d4 Acid is unique due to its deuterated nature, which distinguishes it from other bromobenzoic acids. Similar compounds include:

4-Bromobenzoic Acid: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.

2-Bromobenzoic Acid: Another brominated benzoic acid with the bromine atom at a different position, leading to different chemical properties and reactivity.

This compound’s unique isotopic properties make it particularly valuable in NMR spectroscopy and other analytical techniques, providing insights that non-deuterated compounds cannot offer.

生物活性

4-Bromobenzoic-d4 acid is a deuterated derivative of 4-bromobenzoic acid, notable for its applications in biological and chemical research. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse sources to provide comprehensive insights.

- Chemical Formula : C7H4BrO2D4

- Molecular Weight : Approximately 205.0421 g/mol

- Structure : The compound features a bromine atom at the para position of the benzoic acid ring, with four hydrogen atoms replaced by deuterium.

Synthesis

The synthesis of this compound typically involves the bromination of benzoic acid followed by isotopic labeling. This process ensures high purity and isotopic labeling, which is crucial for analytical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's halogenated structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Enzyme Inhibition

Studies have shown that derivatives of 4-bromobenzoic acid can inhibit key enzymes involved in metabolic processes. For instance, a series of hydrazone-Schiff base derivatives synthesized from 4-bromobenzoic acid were tested for their α-amylase inhibitory activity. The most potent derivative exhibited an IC50 value of 0.21 μM, outperforming standard drugs like acarbose (IC50 = 1.34 μM) . This suggests potential applications in managing diabetes by controlling glucose levels.

Proteostasis Modulation

In silico studies have revealed that benzoic acid derivatives, including this compound, can modulate proteostasis pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein degradation. Enhanced activation of these systems could lead to therapeutic strategies against age-related diseases where proteostasis is compromised .

Case Studies

- α-Amylase Inhibition : A study synthesized several derivatives from 4-bromobenzoic acid and evaluated their inhibitory effects on α-amylase. The results indicated that structural modifications significantly influenced inhibitory potency, highlighting the importance of substituent positioning on biological activity .

- Cell-Based Assays : In another investigation, compounds derived from benzoic acids were tested on human foreskin fibroblasts to assess their effects on proteasome and cathepsin activities. The findings demonstrated that certain derivatives could enhance proteasomal activity without cytotoxic effects, suggesting their potential as anti-aging agents .

Research Findings Summary Table

属性

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYZHVUPGXXQG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。